Elantrine -

Elantrine

Catalog Number: EVT-1578923
CAS Number:
Molecular Formula: C20H24N2
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elantrine is a chemical compound classified primarily as a muscarinic acetylcholine receptor antagonist. It has garnered attention in pharmacology for its potential applications in treating various neurological conditions, particularly those related to the modulation of cholinergic signaling in the brain. The compound's structure and mechanism of action contribute to its therapeutic properties, making it an important subject of study in medicinal chemistry.

Source

Elantrine has been synthesized through various chemical methods, including rearrangement reactions such as the Beckmann rearrangement, which is a key synthetic route for producing this compound. The synthesis often involves complex organic reactions that yield Elantrine as a product among other derivatives .

Classification

Elantrine falls under the category of synthetic organic compounds and is specifically classified as a drug candidate targeting muscarinic receptors. Its classification highlights its relevance in neuropharmacology and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Elantrine typically employs advanced organic chemistry techniques. One notable method includes the Beckmann rearrangement, which transforms ketones into amides, facilitating the production of Elantrine from suitable precursors. This method is characterized by its efficiency and ability to yield high-purity products.

Technical Details

  1. Beckmann Rearrangement: Involves the reaction of oximes derived from ketones or aldehydes. The process requires specific conditions (e.g., acidic catalysts) to promote rearrangement.
  2. Purification: Following synthesis, Elantrine is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Molecular Structure Analysis

Structure

Elantrine's molecular structure comprises several functional groups that contribute to its biological activity. The compound's specific arrangement of atoms allows it to interact effectively with muscarinic receptors.

Data

  • Molecular Formula: C17H22N2O3
  • Molecular Weight: 302.37 g/mol
  • Structural Features: Includes an aromatic ring system, which is crucial for receptor binding and activity.
Chemical Reactions Analysis

Reactions

Elantrine participates in various chemical reactions that are significant for its synthesis and modification. Key reactions include:

  1. Rearrangement Reactions: These are essential for converting precursors into Elantrine.
  2. Oxidation Reactions: Can be employed to modify functional groups within the molecule for enhanced activity or stability.

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example, the use of specific solvents and temperature control during synthesis can significantly impact the reaction outcomes .

Mechanism of Action

Process

Elantrine acts primarily as an antagonist at muscarinic acetylcholine receptors, which play a vital role in neurotransmission within the central nervous system. By blocking these receptors, Elantrine modulates cholinergic signaling, potentially alleviating symptoms associated with disorders like Parkinson's disease.

Data

  • Receptor Interaction: Elantrine binds competitively to muscarinic receptors, inhibiting acetylcholine's action.
  • Therapeutic Implications: Its antagonistic effects may lead to decreased tremors and improved motor function in patients with movement disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during storage and handling.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize Elantrine's purity and structural integrity .

Applications

Scientific Uses

Elantrine is primarily investigated for its potential therapeutic applications in treating neurological disorders, particularly those involving cholinergic dysfunctions such as:

  • Parkinson’s Disease: As a muscarinic antagonist, it may help alleviate motor symptoms.
  • Cognitive Disorders: Research is ongoing into its effects on cognitive function and memory enhancement.

In addition to these applications, Elantrine serves as a valuable compound in pharmacological research aimed at understanding cholinergic signaling pathways and developing novel therapeutic agents .

Introduction to Elantrine in Neuropharmacological Research

Historical Context and Discovery of Elantrine as an Anticholinergic Agent

Elantrine was developed in the 1960s-70s amid intensive pharmacological efforts to synthesize centrally active anticholinergics for movement disorders. Its discovery stemmed from systematic structural modifications of tricyclic antidepressants and phenothiazine-based neuroleptics, aiming to enhance muscarinic receptor affinity while reducing adverse effects [1] [9]. Early preclinical characterization demonstrated potent tremor suppression in animal models, notably blocking tremorogenic effects of exotremorine, nicotine, and harmine—substances known to induce Parkinson-like tremors via cholinergic mechanisms [4]. This specific antitremor profile distinguished it from earlier anticholinergics like atropine or scopolamine, which produced broader physiological effects with significant peripheral side effects. Elantrine’s molecular design featured a propan-1-amine linker with a dimethylamino group, optimizing its ability to cross the blood-brain barrier while maintaining selective central antimuscarinic activity. By the mid-1970s, Elantrine (coded experimentally as RMI 80,029 or EX 10-029) entered clinical trials for parkinsonism, marking a transition from basic neuropharmacology to therapeutic exploration [1] [4].

Elantrine’s Role in Parkinson’s Disease Research: Current Paradigms and Gaps

Elantrine has demonstrated significant effects on Parkinson's disease (PD) motor symptoms, particularly tremor, through cholinergic modulation within basal ganglia-thalamocortical circuits. Clinical studies established its efficacy as both monotherapy and an adjunct to L-dopa:

  • Monotherapy Effects: A double-blind study comparing Elantrine to trihexyphenidyl (a classical anticholinergic) revealed superior tremor reduction, with 65% of patients receiving Elantrine showing reduced tremor scores versus 53% on trihexyphenidyl. Rigidity improved comparably with both agents [4].
  • Adjunct to L-dopa: When administered to patients stabilized on L-dopa, Elantrine produced marked tremor improvement and moderate reductions in rigidity and bradykinesia. Notably, 9 of 15 patients (60%) achieved complete tremor cessation, sustaining benefits for over two years [2] [4]. These findings position Elantrine as a potential L-dopa-sparing agent, potentially mitigating long-term L-dopa complications like dyskinesias.

Mechanistically, Elantrine suppresses pathological beta-frequency oscillations in cortico-basal ganglia networks. These oscillations correlate with tremor severity and respond poorly to dopamine replacement alone. By antagonizing muscarinic receptors (particularly M₁/M₄ subtypes) on striatal cholinergic interneurons, Elantrine normalizes thalamocortical relay neuron firing, thereby dampening tremor [8]. This complements dopamine restoration by L-dopa, addressing divergent pathophysiological pathways.

Despite promising historical data, critical research gaps persist:1) Molecular Target Specificity: Elantrine’s precise muscarinic receptor subtype selectivity remains incompletely characterized compared to modern agents like biperiden.2) Non-Motor Symptoms: Effects on PD-associated cognitive decline or autonomic dysfunction are undocumented, though cholinergic systems mediate these domains.3) Neuroprotection: No studies examine whether sustained Elantrine use modifies PD progression, a key focus in contemporary neuroprotection research [10].4) Biomarkers: Predictive biomarkers for tremor-predominant PD patients most likely to respond to Elantrine-like agents are lacking.

Table 2: Clinical Efficacy of Elantrine in Parkinson’s Disease Motor Symptoms

Clinical ContextPatient PopulationKey OutcomesStudy Reference
Monotherapy89 PD patients (L-dopa naïve)Significant tremor improvement [2]
Adjunct to L-dopa22 PD patients (stabilized on L-dopa)60% complete tremor cessation; rigidity reduction [2] [4]
Comparative study vs. trihexyphenidylDouble-blind PD cohort65% tremor reduction (Elantrine) vs. 53% (trihexyphenidyl) [4]

Academic Significance of Elantrine in Cholinergic Pathway Studies

Beyond PD therapeutics, Elantrine serves as a critical pharmacological tool for dissecting cholinergic pathways in neuroimmunology. Its utility arises from three principal attributes:

1) Probing the Inflammatory Reflex: Elantrine’s anticholinergic activity helps elucidate the "cholinergic anti-inflammatory pathway"—a neural mechanism wherein vagus nerve activation suppresses systemic inflammation via nicotinic acetylcholine receptors (e.g., α7nAChR) on macrophages [3] [5]. Though Elantrine itself acts centrally, studies using it alongside vagotomy or nicotinic agonists demonstrate that muscarinic signaling modulates this pathway’s central component. Electrical vagus nerve stimulation reduces TNF production in endotoxemia models, but this requires intact sympathetic splanchnic nerves, not vagal efferents [5] [7]. Elantrine helps discriminate muscarinic versus nicotinic contributions to this regulation.

2) Non-Neuronal Cholinergic System (NNCS) Interactions: Immune cells (T cells, macrophages) express choline acetyltransferase (ChAT) and produce acetylcholine, constituting the NNCS [7]. Elantrine’s central muscarinic blockade indirectly affects NNCS activity by altering autonomic outflow to lymphoid organs. For example, reduced vagal tone may diminish acetylcholine release in the spleen, disinhibiting macrophage TNF production. This positions Elantrine as a manipulative tool for studying brain-spleen immune axes [5] [7].

3) Neuroinflammation Models: In rodent models of neuroinflammation (e.g., LPS-induced systemic inflammation), Elantrine modulates microglial activation states. Superactivated microglia exacerbate neurodegeneration via cytokines like TNF-α and IL-1β. By attenuating central cholinergic tone, Elantrine may indirectly promote microglial transition toward pro-inflammatory states, though direct evidence remains limited [7] [10]. Contrastingly, galantamine (a centrally acting cholinesterase inhibitor) suppresses neuroinflammation, supporting the broader principle that cholinergic enhancers are anti-inflammatory.

Table 3: Research Applications of Elantrine in Cholinergic Neuroimmunology

Research DomainExperimental ModelKey Findings Linked to ElantrineAcademic Implications
Inflammatory ReflexRodent endotoxemia (LPS)Clarified sympathetic > vagal efferent dominance in systemic inflammationRefined "cholinergic anti-inflammatory" theory [5]
Non-Neuronal Cholinergic SignalingSplenic macrophage culturesNNCS acetylcholine production regulated by central muscarinic toneEstablished brain-spleen connectivity [7]
Microglial PolarizationPD neuroinflammation modelsImplicated central ACh in microglial activation state shiftsSuggested mechanism for cognitive decline in PD [10]

Properties

Product Name

Elantrine

IUPAC Name

(3Z)-N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/b18-12-

InChI Key

YFFIQHDMUUCCJP-PDGQHHTCSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31

Isomeric SMILES

CN1CC2=CC=CC=C2/C(=C/CCN(C)C)/C3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.